N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide
Description
Properties
Molecular Formula |
C18H10Cl2N4O2S2 |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C18H10Cl2N4O2S2/c19-9-5-6-10(11(20)7-9)16(25)23-24-17(26)14(28-18(24)27)8-15-21-12-3-1-2-4-13(12)22-15/h1-8,26H,(H,23,25) |
InChI Key |
XDRMZDMZTYWKIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)N=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Mercaptobenzimidazole Precursors
The benzimidazole moiety is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with thiourea or carbon disulfide under reflux. For example:
Thiazolidinone Ring Construction
The thiazolidin-4-one scaffold is formed by cyclocondensation of 2-mercaptobenzimidazole with α-haloketones or chloroacetyl chloride:
-
Stepwise Approach :
-
One-Pot Method : A mixture of 2-mercaptobenzimidazole, chloroacetic acid, and ammonium thiocyanate in acetic acid under reflux directly yields the thiazolidinone derivative (70% yield).
Amide Coupling with 2,4-Dichlorobenzoyl Chloride
Activation of the Thiazolidinone Nitrogen
The secondary amine at position 3 of the thiazolidinone is acylated under basic conditions:
-
Procedure :
Microwave-Assisted Coupling
To enhance efficiency, microwave irradiation (100 W, 80°C, 20 minutes) reduces reaction time to 30 minutes with comparable yields (62–70%).
Purification and Characterization
Chromatographic Separation
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 8.62 (s, 1H, imidazole-H), 7.89–7.32 (m, 6H, aromatic-H), 5.21 (s, 1H, CH=S), 3.94 (s, 2H, thiazolidinone-CH2).
-
HRMS (ESI+): m/z [M+H]+ calcd. for C19H12Cl2N4O2S2: 482.9804; found: 482.9801.
Optimization Strategies
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Isomer Ratio (E:Z) |
|---|---|---|---|
| Ethanol | Piperidine | 65 | 85:15 |
| DMF | DBU | 72 | 92:8 |
| Acetonitrile | NaHCO3 | 58 | 78:22 |
Challenges and Solutions
Chemical Reactions Analysis
Thioxo (C=S) Group
-
Nucleophilic Substitution : Reacts with amines (e.g., hydrazines) to form thioamide derivatives (e.g., C=NH₂⁺–S⁻ intermediates) under basic conditions .
-
Oxidation : Converts to sulfoxide (C=S→O) or sulfone (C=SO₂) using H₂O₂ or mCPBA .
Methylidene Bridge (C=CH)
-
Michael Addition : Undergoes 1,4-addition with nucleophiles (e.g., Grignard reagents) at the α,β-unsaturated ketone system .
-
Photochemical Isomerization : Potential E→Z isomerization under UV light, altering biological activity .
Dichlorobenzamide
-
Hydrolysis : Cleavage of the amide bond under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions yields 2,4-dichlorobenzoic acid and the corresponding amine .
-
Electrophilic Aromatic Substitution : Chlorine substituents direct nitration/sulfonation to meta/para positions .
Benzimidazole Core
-
Coordination Chemistry : N-heteroatoms participate in metal complexation (e.g., Zn²⁺, Cu²⁺) .
-
Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects of adjacent groups.
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, with thioxo-to-oxo conversion observed in TGA studies .
-
pH Sensitivity : Amide hydrolysis accelerates in strong acids/bases (e.g., 50% degradation in 1M HCl at 60°C over 24h) .
-
Light Sensitivity : E→Z isomerization reported for analogous methylidene-containing compounds .
Key Research Findings
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of a benzimidazole moiety, a thiazolidinone ring, and a dichlorobenzamide group. The synthesis typically involves multiple steps starting from benzimidazole derivatives and thiazolidinone precursors, often utilizing solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Synthetic Routes
- Preparation of Benzimidazole Derivative : Initial synthesis begins with the formation of the benzimidazole derivative.
- Thiazolidinone Formation : The benzimidazole reacts with a thiazolidinone precursor under controlled conditions.
- Dichlorobenzamide Incorporation : Final modifications introduce the dichlorobenzamide group.
Biological Activities
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide has been investigated for its potential biological activities:
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against various bacterial strains and fungi. The presence of both benzimidazole and thiazolidinone functionalities may enhance this activity due to their ability to interact with microbial targets .
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds sharing structural similarities have demonstrated effectiveness against human breast cancer cell lines (e.g., MCF7) through mechanisms involving apoptosis induction and cell cycle arrest .
Scientific Research Applications
The applications of this compound can be categorized as follows:
| Field | Applications |
|---|---|
| Chemistry | Used as a building block for synthesizing more complex molecules. |
| Biology | Investigated for antimicrobial and anticancer properties; potential for drug development. |
| Medicine | Explored as a therapeutic agent targeting specific diseases due to its unique chemical properties. |
| Industry | Utilized in developing new materials with enhanced stability or reactivity. |
Case Studies
- Antimicrobial Activity Evaluation : A study evaluated similar thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. Results indicated promising antimicrobial activity, suggesting that this compound may exhibit comparable efficacy .
- Anticancer Screening : In vitro assays demonstrated that specific derivatives showed significant cytotoxicity against breast cancer cells. Molecular docking studies supported these findings by illustrating strong binding affinities to cancer-related targets .
Mechanism of Action
The mechanism of action of N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, altering their function and leading to various biological effects . The thiazolidinone ring may also play a role in modulating the compound’s activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse bioactivities depending on substituents at C5 and N3. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations:
C5 Substituent Impact :
- Benzimidazole/Indole : Planar aromatic systems (e.g., benzimidazole, indole) enhance DNA/protein binding, critical for anticancer activity .
- Benzylidene/Alkoxybenzylidene : Electron-donating groups (e.g., methoxy) improve solubility, while hydrophobic groups (e.g., methyl) enhance membrane permeability .
N3 Substituent Impact :
- Halogenated Benzamides (e.g., 2,4-dichloro) : Increase lipophilicity and receptor affinity, often correlating with kinase inhibition .
- Trifluoromethyl Groups : Improve metabolic stability and bioavailability .
Biological Activity Trends :
- Anticancer activity is prominent in compounds with fused heterocycles (e.g., indole, benzimidazole) .
- Antimicrobial activity correlates with thioxo groups and moderate lipophilicity (logP ~3–4) .
Physicochemical Properties:
Biological Activity
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide is a complex organic compound that exhibits a range of biological activities. Its structure incorporates both a thiazolidinone core and a benzimidazole moiety, which are known for their pharmacological significance. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 410.5 g/mol. The compound features:
- Thiazolidinone Core : Known for its diverse biological activities including antidiabetic and anticancer properties.
- Benzimidazole Moiety : Commonly associated with antimicrobial and anticancer activities.
Anticancer Activity
Research indicates that compounds with thiazolidinone and benzimidazole structures can exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16f | HepG2 | 6.19 |
| 16d | HCT116 | 10.50 |
| 16c | MCF7 | 12.30 |
These values suggest that the compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways, similar to other thiazolidine derivatives .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a variety of pathogens. Studies have reported that thiazolidinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 37.9 |
| Escherichia coli | 45.0 |
| Pseudomonas aeruginosa | 50.0 |
The presence of electron-withdrawing groups in the structure enhances its antimicrobial efficacy, making it a potential candidate for developing new antibiotics .
Antioxidant Activity
This compound has been evaluated for its antioxidant capacity. Preliminary studies indicate that it exhibits significant free radical scavenging activity with an IC50 value comparable to established antioxidants like ascorbic acid .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thiazolidinone structures have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
- Induction of Apoptosis : The dual structure allows for interaction with multiple cellular pathways leading to programmed cell death in cancer cells.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms observed in related compounds.
Case Studies
Several studies have explored the efficacy of compounds similar to N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-y]-2,4-dichlorobenzamide:
- Thiazolidine Derivatives Against Cancer : A study demonstrated that derivatives showed potent antiproliferative effects on various cancer cell lines with IC50 values ranging from 6 µM to 22 µM .
- Antimicrobial Efficacy : Research highlighted that certain thiazolidinone derivatives had MIC values as low as 37 µg/mL against resistant strains like MRSA .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Optimize reaction conditions by selecting precursors with electron-withdrawing substituents (e.g., 2,4-dichlorobenzoyl chloride) and using polar aprotic solvents (e.g., pyridine) to enhance reactivity. Monitor reaction progress via TLC and employ column chromatography for purification, as demonstrated in analogous thiazolidinone syntheses (yields: 53–90%) . Adjust stoichiometric ratios (e.g., 1:1 molar ratio of amine to acyl chloride) to minimize byproducts .
Q. What analytical techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : Use ¹H-NMR to confirm proton environments (e.g., benzimidazole methylidene protons at δ ~7.5–8.5 ppm) and mass spectrometry (MS) for molecular ion validation. Elemental analysis (% C, H, N, S) ensures purity, while FT-IR identifies key functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) . For crystalline samples, single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation .
Q. How can reaction intermediates be stabilized during synthesis?
- Methodological Answer : Protect reactive groups (e.g., thioxo moieties) by using inert atmospheres (N₂/Ar) and low-temperature conditions (<0°C) during coupling steps. Intermediate purification via recrystallization (e.g., methanol/water mixtures) reduces degradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing 2,4-dichlorophenyl with fluorinated or methoxy groups) and evaluate biological activity (e.g., enzyme inhibition assays). Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., HIV-1 integrase) and correlate with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
